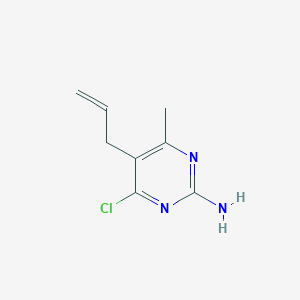

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

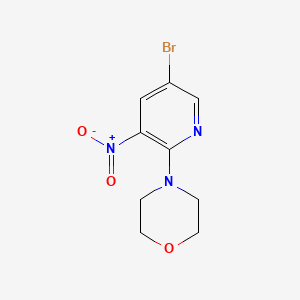

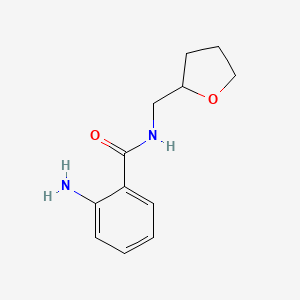

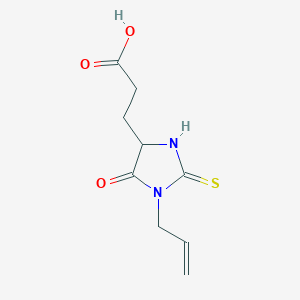

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 . It is not intended for human or veterinary use, but is used for research purposes.

Molecular Structure Analysis

The InChI code for 5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine is 1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12) . This indicates the presence of an allyl group (C3H5), a chlorine atom, a methyl group (CH3), and a pyrimidine ring in the molecule.Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives, including “5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine”, have been reported to exhibit anticancer activity . For example, they can modulate myeloid leukemia .

Antimicrobial Activity

These compounds are also known for their antimicrobial properties . They can be used in the development of new antimicrobial drugs.

Antifungal Activity

Pyrimidine derivatives have been reported to have antifungal properties . This makes them potential candidates for the development of new antifungal medications.

Antiparasitic Activity

These compounds have been found to exhibit antiparasitic activity . They could be used in the treatment of various parasitic infections.

Diuretic Activity

Pyrimidine derivatives are known to have diuretic effects . They could be used in the management of conditions that benefit from increased urine production.

Antifibrotic Activity

Some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain existing drugs . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antitubercular Agents

Pyrimidine derivatives have been reported to act as antitubercular agents . They could be used in the treatment of tuberculosis.

Antidiabetic Activity

These compounds have been found to exhibit antidiabetic activity . They could be used in the management of diabetes.

Safety and Hazards

properties

IUPAC Name |

4-chloro-6-methyl-5-prop-2-enylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-3-4-6-5(2)11-8(10)12-7(6)9/h3H,1,4H2,2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTBOVDPQBPDRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Allyl-4-chloro-6-methyl-pyrimidin-2-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)